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Introduction
Cryopreservation is an indispensable technique for the long-term storage of viable cells,

essential for research, cell-based therapies, and fertility preservation. However, the freeze-thaw

process invariably induces cellular stress, primarily through the formation of intracellular ice

crystals and increased oxidative stress, leading to reduced cell viability and functionality.

Ergothioneine (EGT), a naturally occurring amino acid derivative with potent antioxidant

properties, has emerged as a promising supplement in cryopreservation media to mitigate

these detrimental effects. This document provides detailed application notes and protocols for

the use of ergothioneine in the cryopreservation of various cell types, based on published

research.

Ergothioneine is actively taken up by cells via the specific transporter OCTN1 (SLC22A4),

allowing it to accumulate at high concentrations intracellularly, particularly within mitochondria.

[1][2] Its primary mechanism of action in cryopreservation is the direct scavenging of reactive

oxygen species (ROS), which are produced in excess during the freeze-thaw cycle.[3][4][5] By

neutralizing these damaging molecules, ergothioneine helps to protect critical cellular

components, including DNA, proteins, and lipids, from oxidative damage, thereby improving

post-thaw cell survival and function.[6][7][8]
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Data Presentation: Efficacy of Ergothioneine in
Cryopreservation
The following tables summarize the quantitative data from various studies on the effects of

ergothioneine supplementation in cryopreservation media.

Table 1: Effect of Ergothioneine on Cryopreserved Canine Sperm[9][10]

Parameter Control 50 µM EGT 100 µM EGT 150 µM EGT

Total Motility (%) 49.6 - 60.6 -

Progressive

Motility (%)
20.1 - 26.4 -

Straight Line

Velocity (VSL,

µm/s)

35.9 - 41.3 -

Rapid Sperm (%) 12.3 - 17.6 -

Abnormal

Morphology (%)
Higher - Reduced -

ROS Production Higher - Reduced -

Acrosomal

Integrity (%)
Lower Increased Increased Increased

Table 2: Effect of Ergothioneine on Cryopreserved Rooster Sperm[3][11]
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Parameter Control 5 µM EGT 10 µM EGT 15 µM EGT 20 µM EGT

Total Motility

(%)
- 66.58 72.11 - 49.82

Progressive

Motility (%)
- - - - 18.99

Average Path

Velocity (VAP,

µm/s)

- 34.54 37.28 - -

Membrane

Integrity (%)
Lower - 68.62 - -

Mitochondrial

Activity (%)
Lower Higher 69.12 - -

Viability (%) Lower 61.16 65.75 - -

Apoptotic

Sperm (%)
Higher Lower Lower - -

Dead Sperm

(%)
Higher Lower Lower - -

Table 3: Effect of Ergothioneine on Cryopreserved Ram Sperm[12]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/24854868/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter

Control
(Soybean
Lecithin
Extender)

2 mM EGT 4 mM EGT 6 mM EGT 8 mM EGT

Total Motility

(%)
Lower - - Improved -

Viability (%) Lower - Improved Improved -

Membrane

Functionality

(HOS test, %)

Lower Improved Improved Improved Not Improved

Lipid

Peroxidation

(MDA

concentration

)

Higher - Reduced Reduced -

Table 4: Effect of L-Ergothioneine on Cryopreserved Bovine Embryos[7][13]

Parameter Control 0.05 mM LE 0.1 mM LE

Post-warming

Hatching Rate (%)
48.5 50.0 63.8

Blastocysts with

Physiological

ICM:Total Cells Ratio

(%)

66.0 - 85.1

Average Number of

Apoptotic Cells
9.1 - 4.3

Proportion of

Apoptotic Cells (%)
8.1 - 3.6
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Protocol 1: Cryopreservation of Canine Sperm with
Ergothioneine
This protocol is adapted from the methodology described by Villa-B et al. (2021).[4][5][9][10]

1. Semen Collection and Initial Processing: a. Collect canine ejaculates and pool them. b.

Place the raw semen in a 37°C water bath. c. Dilute the semen in a Tris-based extender to a

concentration of 25 × 10^6 sperm/mL. The Tris-based extender consists of Tris (2.42 g), citric

acid (1.48 g), fructose (1.00 g), glycerol (6.4 mL), gentamicin (25 mg), and penicillin (50,000 IU)

in 100 mL of ultra-pure water. d. Supplement the extender with 20% egg yolk (diluted 3:1 v/v in

ultra-pure water and centrifuged at 1600 × g for 100 minutes).

2. Ergothioneine Supplementation: a. Prepare stock solutions of L-ergothioneine in the Tris-

based extender. b. Divide the diluted semen into aliquots and add the ergothioneine stock

solution to achieve final concentrations of 50 µM, 100 µM, and 150 µM. Include a control group

without ergothioneine.

3. Cryopreservation: a. Equilibrate the semen samples at 5°C for 60 minutes. b. Package the

semen in 0.5-mL straws. c. Place the straws horizontally in nitrogen vapor, 4 cm from the

surface of liquid nitrogen, for 15 minutes. d. Plunge the straws directly into liquid nitrogen for

long-term storage.

4. Thawing: a. Thaw the straws in a 37°C water bath for 30 seconds.

5. Post-Thaw Evaluation: a. Evaluate sperm motility and kinetics using a computer-assisted

sperm analysis (CASA) system. b. Assess morphology using eosin-nigrosin staining. c.

Determine functional membrane integrity using a hypoosmotic swelling (HOS) test. d. Evaluate

structural membrane and acrosome integrity, and mitochondrial membrane potential using

fluorescence microscopy. e. Measure ROS production using spectrophotometry.

Protocol 2: Cryopreservation of Rooster Sperm with
Ergothioneine
This protocol is based on the study by Mehdipour et al. (2021).[3][11]
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1. Semen Collection and Dilution: a. Pool rooster semen ejaculates with ≥80% motility, a

volume of 0.2 to 0.6 mL, a sperm concentration of ≥3 × 10^9 sperm/mL, and ≤10% abnormal

morphology. b. Dilute the pooled semen at 37°C in Lake extender. Lake extender is composed

of D-fructose (8 g/L), sodium glutamate (19.2 g/L), polyvinylpyrrolidone (3 g/L), glycine (3.74

g/L), potassium citrate (5 g/L), and magnesium acetate (0.7 g/L), with a pH of 7.1 and

osmolarity of 310 mOsm/kg.

2. Ergothioneine Supplementation: a. Prepare different aliquots of the Lake extender containing

ergothioneine at final concentrations of 5 µM, 10 µM, 15 µM, and 20 µM. A control group

without ergothioneine should also be prepared. b. Add the diluted semen to the extenders.

3. Cryopreservation: a. Load the semen into straws. b. Cool the straws from 5°C to -35°C at a

rate of 7°C/min in a programmable freezer. c. Hold the straws at -35°C for 10 minutes. d.

Plunge the straws into liquid nitrogen for storage.

4. Thawing: a. Thaw the straws at either 37°C for 30 seconds or 60°C for 5 seconds in a water

bath.

5. Post-Thaw Analysis: a. Analyze sperm motility parameters using a CASA system. b. Assess

membrane integrity, abnormal morphology, viability, apoptotic status, and mitochondrial activity

using flow cytometry. c. Determine lipid peroxidation levels.

Protocol 3: Cryopreservation of Bovine Embryos with L-
Ergothioneine Supplemented Culture Medium
This protocol is derived from the work of Ambruosi et al. (2016).[7][13]

1. In Vitro Production of Embryos: a. Mature and fertilize abattoir-derived oocytes in vitro

according to standard procedures.

2. Embryo Culture with L-Ergothioneine: a. Twenty hours after in vitro fertilization (IVF), culture

the presumptive zygotes in synthetic oviduct fluid. b. Supplement the culture medium with L-

ergothioneine at final concentrations of 0.05 mM and 0.1 mM. Include a control group with no

L-ergothioneine. c. Culture the embryos at 39°C in a humidified atmosphere of 5% CO2, 7%

O2, and 88% N2.
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3. Vitrification (Day 7): a. Assess embryo yields on Day 7. b. Vitrify the blastocysts using the

Cryotop method with a solution containing 16.5% ethylene glycol, 16.5% DMSO, and 0.5 M

sucrose.

4. Warming: a. Warm the vitrified blastocysts according to the Cryotop protocol.

5. Post-Warming Assessment: a. Culture the warmed blastocysts for 48 hours and assess

hatching rates. b. On Day 8 of culture (for a separate cohort of embryos), perform transferase-

mediated dUTP nick end labeling (TUNEL) to evaluate the apoptotic rate. c. Use differential

staining to determine the allocation of cells to the inner cell mass (ICM) and trophectoderm.
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Caption: Mechanism of Ergothioneine's Cryoprotective Action.
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Caption: General Experimental Workflow for Ergothioneine in Cryopreservation.
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Discussion and Future Perspectives
The presented data strongly support the beneficial role of ergothioneine as a cryoprotective

agent for various cell types, particularly sperm and embryos. The optimal concentration of

ergothioneine appears to be cell-type dependent, ranging from the micromolar (5-100 µM) for

sperm to the millimolar (0.1 mM) for bovine embryos. The primary mechanism of action is

attributed to its potent antioxidant capacity, which mitigates the oxidative stress inherent in the

cryopreservation process.

While current research is concentrated on reproductive cells, the fundamental mechanism of

ergothioneine's action—combating oxidative stress—suggests its potential applicability to a

broader range of cells. Oxidative damage is a common challenge in the cryopreservation of

many cell types, including hematopoietic stem cells, mesenchymal stem cells, hepatocytes,

and chondrocytes.[8][14] Therefore, the protocols and findings presented here can serve as a

valuable starting point for researchers and drug development professionals looking to optimize

cryopreservation methods for other valuable cell lines and primary cells.

Future studies should focus on:

Broadening the scope: Investigating the efficacy of ergothioneine in the cryopreservation of

other clinically and commercially relevant cell types.

Optimizing protocols: Fine-tuning ergothioneine concentrations, cryoprotectant combinations,

and freezing/thawing rates for specific cell types.

Elucidating detailed mechanisms: Further exploring the molecular pathways influenced by

ergothioneine during cryopreservation beyond direct ROS scavenging.

In conclusion, ergothioneine is a valuable and promising supplement for enhancing the

outcomes of cell cryopreservation. Its natural origin and potent, specific antioxidant activity

make it an attractive candidate for improving the viability and functionality of cryopreserved

cells for a wide array of research and therapeutic applications.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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